molecular formula C20H24N4O2 B7184542 N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B7184542
M. Wt: 352.4 g/mol
InChI Key: NNNHTVSAKRPBPY-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide group

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23-18(14-7-8-14)13-17(22-23)20(26)24-11-9-16(10-12-24)21-19(25)15-5-3-2-4-6-15/h2-6,13-14,16H,7-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHTVSAKRPBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring using cyclopropyl halides in the presence of a base.

    Formation of the piperidine ring: This can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate amines.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of an amide bond between the pyrazole and piperidine rings using coupling reagents such as EDCI or DCC.

    Introduction of the benzamide group: The final step involves the acylation of the piperidine ring with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a probe to study biological processes, such as signal transduction or gene expression.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]acetamide
  • N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]propionamide
  • N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]butyramide

Uniqueness

N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide is unique due to the presence of the benzamide group, which can confer specific binding properties and biological activities. The cyclopropyl group also adds to its uniqueness by providing rigidity and influencing the compound’s overall conformation.

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